3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with pyrrolidinyl and thiophenylsulfonyl piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution with pyrrolidinyl group: The pyridazine core is then reacted with pyrrolidine under suitable conditions, often involving a base such as sodium hydride.
Introduction of the thiophenylsulfonyl piperazinyl group: This step involves the reaction of the intermediate with thiophen-2-ylsulfonyl chloride and piperazine, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophenylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The pyridazine core can interact with enzymes or receptors, modulating their activity. The thiophenylsulfonyl group may enhance binding affinity through additional interactions, such as hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidin-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine
- 3-(Pyrrolidin-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine
- 3-(Pyrrolidin-1-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine
Uniqueness
3-(Pyrrolidin-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is unique due to the presence of the thiophenylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-pyrrolidin-1-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c22-25(23,16-4-3-13-24-16)21-11-9-20(10-12-21)15-6-5-14(17-18-15)19-7-1-2-8-19/h3-6,13H,1-2,7-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKHDDMWXRIOJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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